methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

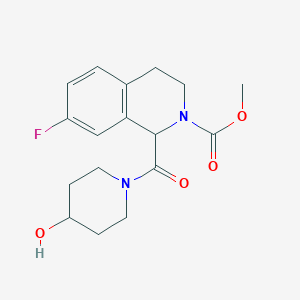

Methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule characterized by a dihydroisoquinoline core fused with a fluoro substituent at the 7-position and a 4-hydroxypiperidine-1-carbonyl group at the 1-position.

Properties

IUPAC Name |

methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O4/c1-24-17(23)20-9-4-11-2-3-12(18)10-14(11)15(20)16(22)19-7-5-13(21)6-8-19/h2-3,10,13,15,21H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJLUXCZNGVECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1C(=O)N3CCC(CC3)O)C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with significant biological activity. This article delves into its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a dihydroisoquinoline core, a fluorine atom at the 7-position, and a piperidine derivative. The molecular formula is , and its systematic name reflects its complex functional groups.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the dihydroisoquinoline backbone.

- Introduction of the fluorine substituent.

- Acylation with 4-hydroxypiperidine to yield the final product.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of isoquinoline structures often possess significant antibacterial properties. For example, compounds similar to methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl) have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

- CNS Activity : The presence of the piperidine moiety suggests potential neuroactive properties. Isoquinolines are known to interact with neurotransmitter systems, potentially influencing mood and cognition .

The biological activity is believed to stem from its ability to modulate specific receptors or enzymes within biological pathways. For instance:

- Bruton’s Tyrosine Kinase (BTK) Inhibition : Compounds within this structural family have been identified as inhibitors of BTK, which plays a crucial role in B-cell signaling pathways. This inhibition can be beneficial in treating certain hematological malignancies .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of related isoquinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting potent activity .

- Neuropharmacological Effects : In animal models, compounds with similar structures exhibited anxiolytic and antidepressant effects when administered at specific dosages. Behavioral tests indicated improvements in anxiety-like behaviors compared to control groups .

Table 1: Summary of Biological Activities

Table 2: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Cyclization | Isoquinoline precursors |

| Step 2 | Fluorination | Fluorinating agents |

| Step 3 | Acylation | 4-Hydroxypiperidine derivatives |

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. It exhibits selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.

Neuropharmacology

The compound has been investigated for its neuropharmacological effects, particularly in the context of neurodegenerative diseases. It shows promise in modulating neurotransmitter systems and may serve as a lead compound for developing treatments for conditions such as Alzheimer’s disease and Parkinson’s disease.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is critical for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify which modifications enhance its biological activity while minimizing toxicity.

Mechanistic Insights

The compound's mechanism of action has been elucidated through various biochemical assays. It is believed to interact with specific molecular targets, leading to downstream effects that inhibit tumor growth or modulate neurochemical pathways. For instance, binding studies have indicated that it may act as an antagonist at certain receptors involved in pain perception and neuroinflammation.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested on several human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent against malignancies.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress-induced neuronal damage. The findings indicated that treatment with the compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells, highlighting its therapeutic potential in neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of this compound typically involve modifications to the isoquinoline core, substituents on the piperidine ring, or variations in the ester group. Below is a comparative analysis based on hypothetical analogs derived from general synthetic practices and patent literature (Table 1) .

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Core Modifications: Replacement of the dihydroisoquinoline core with tetrahydroisoquinoline or pyridazine (as in the patent example) alters rigidity and binding affinity. Pyridazine-based analogs often target kinases due to planar aromatic systems, whereas isoquinoline derivatives may favor GPCR interactions . Fluorine at the 7-position (vs. 6-Cl or 8-F) influences electronic effects and metabolic stability.

Piperidine Substituents: The 4-hydroxypiperidine group in the target compound enhances solubility compared to 3-methoxy or 4-amino analogs. The hydroxyl group may also participate in target-specific hydrogen bonding, a feature absent in non-polar substituents.

Ester Groups :

- Methyl esters generally reduce molecular weight and logP compared to ethyl esters, improving bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.